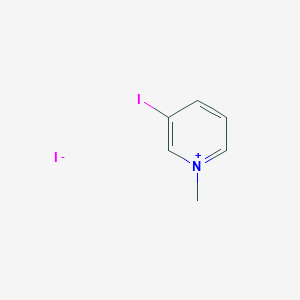

3-Iodo-1-methylpyridiniumiodide

Description

Historical Context and Evolution of Pyridinium (B92312) Chemistry

The journey of pyridinium chemistry is intrinsically linked to the discovery and characterization of its parent heterocycle, pyridine (B92270). In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine by heating animal bones. acs.org However, it wasn't until the 1870s that the structure of pyridine was elucidated, with Wilhelm Körner and James Dewar proposing that it is derived from benzene (B151609) by the replacement of a C-H unit with a nitrogen atom. wikipedia.org This structural understanding paved the way for exploring the reactivity of pyridine and its derivatives.

The synthesis of pyridine itself has evolved significantly. Arthur Rudolf Hantzsch developed an early synthesis in 1881, which was later improved upon by Aleksei Chichibabin in 1924 with a method that is still in use today. acs.org The formation of pyridinium salts, through the reaction of pyridine with acids or alkylating agents, became a fundamental aspect of its chemistry. wikipedia.org These salts were initially recognized for their applications as germicides and have since found a multitude of uses. nih.gov

Fundamental Principles Governing Reactivity of Quaternary Pyridinium Salts

Quaternary pyridinium salts, such as 3-Iodo-1-methylpyridinium iodide, are characterized by a nitrogen atom that is bonded to four carbon atoms, resulting in a permanent positive charge on the pyridinium ring. nih.gov This positive charge significantly influences the reactivity of the molecule.

Key principles governing their reactivity include:

Electrophilicity: The pyridinium cation is an electrophile, making it susceptible to attack by nucleophiles. wikipedia.org The position of this attack can be influenced by the substituents on the ring.

Aromaticity: Pyridinium cations are aromatic, adhering to Hückel's rule, which contributes to their stability. wikipedia.org

Leaving Group Ability: The pyridine moiety can act as a good leaving group in certain reactions, a property that is exploited in various synthetic transformations. wikipedia.org

Redox Activity: Pyridinium salts are known to be redox-active, participating in electron transfer processes. researchgate.net

The reactivity of these salts can be fine-tuned by altering the substituents on the pyridine ring and the nature of the counter-ion.

Strategic Importance of N-Methylpyridinium Derivatives in Organic Synthesis

N-methylpyridinium derivatives, a subset of quaternary pyridinium salts, hold a special place in organic synthesis. wikipedia.org The presence of the methyl group on the nitrogen atom imparts specific properties that are synthetically advantageous.

The strategic importance of these derivatives stems from several factors:

Enhanced Reactivity: N-alkylation increases the electrophilicity of the pyridinium ring, making it more reactive towards nucleophiles. wikipedia.org

Precursors to Dihydropyridines: N-methylpyridinium salts serve as valuable precursors for the synthesis of dihydropyridines, which are important structural motifs in many biologically active molecules. wikipedia.org

Radical Precursors: Recent research has highlighted the use of N-functionalized pyridinium salts as precursors to nitrogen-centered radicals under photochemical conditions. acs.orgnih.gov

Catalysis: N-methylpyridinium salts have been employed as catalysts in a variety of organic reactions. sioc-journal.cn

A notable example of a naturally occurring N-methylpyridinium derivative is trigonelline, which is found in coffee beans and is a precursor to N-methylpyridinium. wikipedia.org

Overview of Halogenated Pyridinium Salts as Research Probes and Reagents

The introduction of a halogen atom onto the pyridinium ring further expands the synthetic utility and research applications of these salts. Halogenated pyridinium salts are valuable tools in several areas of chemistry.

Their applications include:

Reagents in Synthesis: They can serve as halogenating agents or as precursors for cross-coupling reactions. The 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama reagent) is a well-known condensing agent used in the synthesis of esters, amides, and lactones. sigmaaldrich.com

Research Probes: The halogen atom can act as a handle for further functionalization or as a probe to study reaction mechanisms.

Halogen Bonding: Halogenated pyridinium salts can participate in halogen bonding, a non-covalent interaction that is increasingly being explored for applications in areas like chromatography. nih.gov

The stability of halogenated pyridinium ions can vary, with 3-halogenopyridinium ions being generally more stable towards nucleophilic attack compared to their 4-halogenated counterparts. nih.gov

Positioning of 3-Iodo-1-methylpyridiniumiodide within the Pyridinium Compound Class for Academic Inquiry

3-Iodo-1-methylpyridinium iodide is a specific member of the halogenated N-methylpyridinium salt family. matrix-fine-chemicals.com Its structure combines the features of an N-methylpyridinium salt with a halogen substituent, making it a compound of interest for academic research.

This compound can be synthesized from the precursor 3-iodopyridine (B74083) and methyl iodide. chemsrc.com Its academic significance lies in its potential to be used in:

Mechanistic Studies: Investigating the influence of the iodo substituent at the 3-position on the reactivity of the pyridinium ring.

Synthetic Applications: Exploring its use as a building block or reagent in the synthesis of more complex molecules.

Materials Science: Investigating its potential role in the formation of novel materials, for instance, through halogen bonding interactions. nih.gov

The study of 3-Iodo-1-methylpyridinium iodide can provide valuable insights into the fundamental chemistry of pyridinium salts and contribute to the development of new synthetic methodologies.

Chemical and Physical Properties of 3-Iodo-1-methylpyridinium iodide

| Property | Value | Source |

| CAS Number | 36913-38-9 | matrix-fine-chemicals.com |

| Molecular Formula | C6H7I2N | matrix-fine-chemicals.com |

| Molecular Weight | 346.94 g/mol | bldpharm.com |

| IUPAC Name | 3-iodo-1-methylpyridin-1-ium iodide | matrix-fine-chemicals.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-iodo-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLPCGLDNTUHEJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)I.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661289 | |

| Record name | 3-Iodo-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36913-38-9 | |

| Record name | 3-Iodo-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design

Alkylation Strategies for Pyridine (B92270) Derivatives

The creation of the pyridinium (B92312) salt structure is a fundamental step in the synthesis of 3-Iodo-1-methylpyridinium iodide. This is typically achieved through the alkylation of a pyridine derivative.

Quaternization of Halogenated Pyridines (e.g., 3-Iodopyridine)

The most direct route to 3-Iodo-1-methylpyridinium iodide involves the quaternization of 3-iodopyridine (B74083). This reaction entails the direct alkylation of the nitrogen atom in the 3-iodopyridine ring. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent. This process, known as the Menshutkin reaction, results in the formation of a new carbon-nitrogen bond and the development of a positive charge on the nitrogen atom, creating the pyridinium cation. The iodide from the methylating agent then serves as the counter-ion.

The quaternization of pyridine derivatives is a well-established reaction. osti.gov For instance, the reaction of 3-cyanopyridine (B1664610) with methyl iodide in acetone (B3395972) proceeds efficiently at room temperature to yield 3-cyano-1-methylpyridinium iodide. prepchem.com A similar principle applies to the synthesis of 3-Iodo-1-methylpyridinium iodide, where 3-iodopyridine is the starting material.

N-Methylation Techniques Utilizing Iodomethane (B122720)

Iodomethane (methyl iodide) is a classic and highly effective reagent for the N-methylation of pyridines and other nitrogen-containing heterocycles. wikipedia.org Its high reactivity stems from the polar carbon-iodine bond, which makes the methyl group susceptible to nucleophilic attack. In the context of synthesizing 3-Iodo-1-methylpyridinium iodide, iodomethane serves as the source of both the methyl group and the iodide counter-ion.

The reaction is typically carried out in a suitable solvent, such as acetone or acetonitrile, which can dissolve both the pyridine derivative and the iodomethane. rsc.orgreddit.com The reaction of a pyridine with methyl iodide in acetone, often at reflux, can lead to high yields of the corresponding N-methylpyridinium iodide salt. rsc.org For example, the original synthesis of Paraquat, a related bipyridinium compound, utilized iodomethane for the dimethylation of 4,4'-bipyridine. wikipedia.org

Regioselective Halogenation Approaches in Pyridine Systems

Pre-Quaternization Halogenation Methodologies

The more common and generally more efficient strategy involves the halogenation of the pyridine ring before the N-methylation step. This "pre-quaternization" approach focuses on synthesizing the 3-iodopyridine precursor first. Direct C-H iodination of pyridine can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. nih.gov However, radical-based methods have been developed that can achieve C3 and C5 iodination of pyridines. rsc.orgresearchgate.netrsc.orgnih.gov These methods offer a direct pathway to heteroaromatic iodides.

Post-Quaternization Halogenation and Functional Group Interconversion

Introducing a halogen after the formation of the pyridinium salt, or "post-quaternization halogenation," presents a different set of synthetic challenges. The positively charged pyridinium ring is even more deactivated towards electrophilic attack than pyridine itself. However, strategies involving the installation of a phosphine (B1218219) group at the 4-position of pyridine, followed by displacement with a halide nucleophile, have been developed for the halogenation of pyridinium salts. nih.govnih.gov While this has been demonstrated for the 4-position, it highlights the possibility of functionalizing pre-formed pyridinium systems.

Another approach is functional group interconversion, where a different substituent on the pyridinium ring is chemically transformed into an iodine atom. This is less common for the direct synthesis of 3-iodo-1-methylpyridinium iodide but remains a viable synthetic tool in broader contexts.

Optimization of Reaction Conditions for Pyridinium Iodide Synthesis

The efficiency of pyridinium iodide synthesis can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing yield and purity.

Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time. For the N-methylation of pyridines, solvents like acetone, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) are frequently employed. rsc.orgreddit.comresearchgate.net The temperature can range from room temperature to reflux, depending on the reactivity of the specific pyridine derivative. prepchem.comrsc.org

Continuous flow chemistry, coupled with Bayesian optimization, has emerged as a powerful tool for rapidly determining the optimal conditions for pyridinium salt synthesis. ucla.edu This approach allows for the simultaneous optimization of multiple variables, such as temperature, residence time, and concentration, to identify the conditions that provide the best trade-off between reaction yield and production rate. ucla.edu

The use of iodine as a catalyst has also been explored in the synthesis of related heterocyclic compounds, where it can promote the reaction and lead to higher yields under milder conditions. acs.orgacs.org

Below is a table summarizing typical reaction conditions for the synthesis of pyridinium salts, which can be adapted for the synthesis of 3-Iodo-1-methylpyridinium iodide.

| Starting Material | Methylating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

| 3-Cyanopyridine | Methyl iodide | Acetone | Room Temperature | >5 hours | 81% | prepchem.com |

| Pyridine derivative | Methyl iodide | Acetone | Reflux | 1 hour | 99% | rsc.org |

| Pyridine | Bromobutane | - | 138 °C (Flow) | 21 min (residence) | High | ucla.edu |

Solvent Effects on Reaction Kinetics and Yield

| Solvent Type | Effect on Reaction Rate | Rationale |

| Polar Aprotic (e.g., Acetonitrile, DMF, DMSO) | High | These solvents possess high dielectric constants and can effectively solvate the charged transition state, leading to significant rate acceleration. |

| Polar Protic (e.g., Alcohols, Water) | Moderate to High | While polar, these solvents can also form hydrogen bonds with the amine reactant, which can slightly impede the reaction compared to polar aprotic solvents. |

| Nonpolar (e.g., Toluene, Hexane) | Low | These solvents do not effectively stabilize the polar transition state, resulting in a much slower reaction rate. |

This table provides a general overview of solvent effects on the Menshutkin reaction, applicable to the synthesis of 3-Iodo-1-methylpyridinium iodide.

Temperature and Pressure Influence on Product Formation

As with most chemical reactions, temperature has a significant impact on the rate of formation of 3-Iodo-1-methylpyridinium iodide. An increase in temperature generally leads to an increase in the reaction rate by providing the reacting molecules with sufficient energy to overcome the activation energy barrier. However, excessively high temperatures should be avoided as they can lead to the decomposition of the product or the evaporation of volatile reactants like methyl iodide.

The influence of pressure on the Menshutkin reaction is generally considered to be minimal, and these reactions are typically carried out at atmospheric pressure.

Isolation and Purification Techniques for Ionic Products

The ionic nature of 3-Iodo-1-methylpyridinium iodide dictates the methods used for its isolation and purification.

Precipitation: Upon completion of the reaction, the product can often be precipitated by the addition of a non-polar solvent in which the ionic product is insoluble.

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a common method to obtain a highly pure crystalline product.

Chromatography: For more challenging purifications, techniques such as column chromatography using a polar stationary phase (e.g., silica (B1680970) gel or alumina) and a polar eluent can be employed.

Mechanistic Studies of Pyridinium Salt Formation

The formation of 3-Iodo-1-methylpyridinium iodide proceeds via the Sₙ2 (bimolecular nucleophilic substitution) mechanism, characteristic of the Menshutkin reaction. In this process, the nitrogen atom of the 3-iodopyridine acts as a nucleophile, attacking the electrophilic carbon atom of the methyl iodide.

The reaction proceeds in a single, concerted step where the new carbon-nitrogen bond is formed simultaneously as the carbon-iodine bond in methyl iodide is broken. The transition state is a highly polar species with partial positive and negative charges developing on the nitrogen and iodine atoms, respectively. The presence of an electron-withdrawing iodine atom at the 3-position of the pyridine ring decreases the nucleophilicity of the nitrogen atom, which can slow down the reaction rate compared to unsubstituted pyridine.

3-Iodopyridine + Methyl Iodide → [Transition State] → 3-Iodo-1-methylpyridinium iodide

The iodide ion that is displaced from the methyl iodide becomes the counter-ion for the positively charged pyridinium cation.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy of 3-Iodo-1-methylpyridinium iodide reveals the distinct chemical environments of the protons in the molecule. The electron-withdrawing effect of the positively charged nitrogen atom and the iodine substituent significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields compared to those in neutral pyridine (B92270).

The protons on the pyridinium (B92312) ring are expected to appear as distinct signals due to their unique electronic environments. The proton at the C2 position, being adjacent to the positively charged nitrogen, is the most deshielded. The protons at C4, C5, and C6 will also exhibit characteristic downfield shifts. The methyl protons attached to the nitrogen atom will appear as a singlet, typically in the range of 4.0-4.5 ppm, deshielded by the adjacent positive charge.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Iodo-1-methylpyridinium iodide

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 9.0 - 9.2 | Singlet |

| H-4 | 8.8 - 9.0 | Doublet |

| H-5 | 7.9 - 8.1 | Triplet |

| H-6 | 8.7 - 8.9 | Doublet |

Note: Predicted values are based on the analysis of similar pyridinium compounds and the known effects of substituents. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The carbon atom at the C3 position, bonded to the iodine atom, is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine, typically appearing at a lower field than in unsubstituted pyridine but at a higher field compared to other carbons in the ring due to shielding effects. The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded due to the positive charge. The methyl carbon will resonate at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Iodo-1-methylpyridinium iodide

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145 - 148 |

| C-3 | 95 - 100 |

| C-4 | 148 - 151 |

| C-5 | 130 - 133 |

| C-6 | 146 - 149 |

Note: Predicted values are based on the analysis of analogous iodinated and N-methylated pyridinium compounds.

Heteronuclear NMR Studies (e.g., ¹⁵N NMR, ¹²⁷I NMR)

Heteronuclear NMR techniques can provide further structural details. ¹⁵N NMR spectroscopy would show a single resonance for the nitrogen atom in the pyridinium ring. The chemical shift of this nitrogen would be indicative of its quaternary nature and the electronic effects of the iodo-substituent. Due to the positive charge, the nitrogen is expected to be significantly deshielded.

¹²⁷I NMR spectroscopy, although less common due to the quadrupolar nature of the iodine nucleus which results in broad signals, could theoretically be used to study the environment around the iodine atom. The chemical shift would be highly sensitive to the electronic structure of the C-I bond.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on the pyridinium ring. For instance, correlations would be expected between H-4 and H-5, and between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the pyridinium ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the position of the iodine atom and the methyl group. For example, the methyl protons would show a correlation to the C2 and C6 carbons, and the H-2 proton would show correlations to C3 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It would show correlations between protons that are close to each other in space, such as between the N-methyl protons and the H-2 and H-6 protons on the pyridinium ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The Fourier Transform Infrared (FTIR) spectrum of 3-Iodo-1-methylpyridinium iodide would display characteristic absorption bands corresponding to the various functional groups and structural features of the molecule.

The presence of the aromatic pyridinium ring would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H bending vibrations of the substituted ring would be observed in the fingerprint region (below 1400 cm⁻¹). The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom. The vibrations associated with the methyl group, including C-H stretching and bending, would also be present.

Table 3: Predicted FTIR Absorption Bands for 3-Iodo-1-methylpyridinium iodide

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch (CH₃) | 2950 - 3000 |

| C=N⁺ Stretch (Pyridinium ring) | 1620 - 1650 |

| C=C Stretch (Pyridinium ring) | 1580 - 1610, 1480 - 1520 |

| CH₃ Bending | 1400 - 1450 |

| Aromatic C-H Bending | 700 - 900 |

Note: Predicted values are based on characteristic vibrational frequencies for the respective functional groups.

Raman Spectroscopy for Molecular Vibrational Modes and Solid-State Features

Raman spectroscopy serves as a powerful non-destructive technique to probe the molecular vibrations of 3-Iodo-1-methylpyridinium iodide. The resulting spectrum is characterized by a series of bands corresponding to the vibrational modes of the 1-methyl-3-iodopyridinium cation and interactions within the crystal lattice. Although a specific, complete spectrum for this compound is not widely published, the expected vibrational modes can be assigned based on the analysis of related pyridinium compounds and functional groups. nih.govresearchgate.net

Key vibrational modes include the aromatic C-H stretching, aliphatic C-H stretching of the methyl group, pyridinium ring breathing and deformation modes, and the C-I stretching vibration. The presence of excess iodine in a sample can also lead to the formation of polyiodide species, such as the triiodide (I₃⁻) or pentaiodide (I₅⁻) anions, which are readily identifiable by strong Raman signals in the low-frequency region, typically around 110-116 cm⁻¹ for the symmetric stretch of I₃⁻. researchgate.net

Interactive Table: Expected Raman Vibrational Modes for 3-Iodo-1-methylpyridinium iodide

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3150 | Stretching vibrations of the C-H bonds on the pyridinium ring. |

| Aliphatic C-H Stretch | 2950 - 3000 | Symmetric and asymmetric stretching of the N-methyl group C-H bonds. |

| Pyridinium Ring Stretch | 1600 - 1650 | C=C and C=N stretching vibrations within the aromatic ring. |

| CH₃ Deformation | 1400 - 1450 | Bending vibrations of the methyl group. |

| Ring Breathing/Deformation | 990 - 1050 | In-plane and out-of-plane bending and deformation of the entire pyridinium ring structure. |

| C-I Stretch | 500 - 600 | Stretching vibration of the carbon-iodine bond. |

| Polyiodide Stretch (if present) | 110 - 170 | Symmetric stretching of polyiodide anions like I₃⁻ or I₅⁻, indicating sample composition. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering precise measurements of bond lengths, angles, and the nature of intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Packing

The synthesis and crystallographic characterization of 3-iodo-1-methylpyridinium iodide have been reported in the scientific literature. chemsrc.com While specific crystallographic data tables from primary sources are not universally accessible, the fundamental structural parameters can be understood by comparison with closely related compounds, such as N-methylpyridinium iodide and 1,3,5-trimethylpyridinium iodide. researchgate.netresearchgate.net

The structure consists of a planar, six-membered pyridinium ring, with a methyl group bonded to the nitrogen atom and an iodine atom substituted at the 3-position of the ring. The positive charge is localized on the delocalized aromatic system but is formally associated with the quaternary nitrogen atom. This cationic structure is charge-balanced by an iodide (I⁻) anion. The bond lengths and angles within the pyridinium ring are expected to be consistent with those of other N-methylpyridinium salts, showing characteristic aromatic C-C and C-N distances.

Interactive Table: Representative Bond Lengths and Angles for 1-methyl-3-iodopyridinium Cation

Note: These are representative values based on analogous structures. Specific values for 3-iodo-1-methylpyridinium iodide are determined by its unique crystal structure.

| Bond/Angle | Type | Expected Value | Reference Analog |

| N-C (ring) | Covalent Bond | ~1.35 Å | N-methylpyridinium iodide researchgate.net |

| C-C (ring) | Covalent Bond | ~1.38 Å | N-methylpyridinium iodide researchgate.net |

| N-C (methyl) | Covalent Bond | ~1.46 Å | N-methylpyridinium iodide researchgate.net |

| C-I | Covalent Bond | ~2.10 Å | (Aryl Iodides) |

| C-N-C (ring) | Bond Angle | ~121° | N-methylpyridinium iodide researchgate.net |

| N-C-C (ring) | Bond Angle | ~120° | N-methylpyridinium iodide researchgate.net |

Analysis of Intermolecular Interactions in the Crystal Lattice

The solid-state packing of 3-iodo-1-methylpyridinium iodide is governed by a network of non-covalent interactions. The primary force is the electrostatic attraction between the 1-methyl-3-iodopyridinium cation and the iodide anion. Beyond simple ion pairing, more directional interactions such as hydrogen and halogen bonds play a crucial role in defining the supramolecular architecture. sheffield.ac.uksemanticscholar.org

Weak C-H···I hydrogen bonds are expected to form between the hydrogen atoms of the pyridinium ring and the methyl group and the iodide anion. Furthermore, halogen bonding, a highly directional interaction between an electrophilic region on the covalently bonded iodine atom (the σ-hole) and a nucleophile (in this case, the iodide anion), is a significant organizing force in the crystals of iodo-substituted organic molecules. nih.gov These interactions collectively create a well-defined, three-dimensional crystal lattice.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight and structural features of 3-iodo-1-methylpyridinium iodide by analyzing the mass-to-charge ratio of its ions and their fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass, allowing for the unambiguous determination of its elemental formula. For 3-iodo-1-methylpyridinium iodide, soft ionization techniques like electrospray ionization (ESI) would analyze the intact cation, [C₆H₇IN]⁺.

The calculated exact mass of the 1-methyl-3-iodopyridinium cation is 219.9623 Da. chemsrc.commatrix-fine-chemicals.com An experimental HRMS measurement confirming this value provides definitive evidence for the presence of the cation and verifies its elemental composition of C₆H₇IN. This high level of accuracy is crucial for distinguishing the compound from other species with the same nominal mass. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (in this case, the [C₆H₇IN]⁺ cation at m/z 219.96), followed by its fragmentation through collision-induced dissociation (CID) to produce a spectrum of daughter ions. nih.gov The fragmentation pattern provides valuable information about the molecule's structure and bond stabilities.

For the 1-methyl-3-iodopyridinium cation, fragmentation is expected to occur at the most labile bonds. The primary fragmentation pathways would likely involve the loss of the iodine atom or the cleavage of the N-methyl bond. While some iodonium (B1229267) salts are known to produce intact cations with minimal fragmentation capes.gov.br, the fragmentation of pyridinium salts typically yields structurally informative ions.

Interactive Table: Predicted MS/MS Fragmentation of the [C₆H₇IN]⁺ Cation

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 219.96 | I• (Iodine radical) | 93.06 | [C₆H₇N]⁺ (1-methylpyridinium cation) |

| 219.96 | CH₃• (Methyl radical) | 204.95 | [C₅H₄IN]⁺• (3-iodopyridine radical cation) |

| 219.96 | CH₃I (Iodomethane) | 79.04 | [C₅H₄N]⁺• (Pyridine radical cation) |

Reactivity Profiles and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridinium (B92312) Rings

The pyridinium ring in 3-Iodo-1-methylpyridinium iodide is inherently electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone of its chemical profile.

The presence of the N-methyl group and the 3-iodo substituent significantly influences the SNAr reactivity of the pyridinium ring. The positively charged nitrogen atom, resulting from N-methylation, strongly activates the ring towards nucleophilic attack, far more than in neutral pyridine (B92270) derivatives. nih.govchemistrysteps.com This quaternization enhances the electrophilicity of the carbon atoms in the ring.

The 3-iodo substituent, while a halogen, has a less pronounced activating effect compared to the N-methyl group. In typical SNAr reactions, the reactivity of aryl halides follows the order F > Cl ≈ Br > I, a phenomenon known as the "element effect". nih.govrsc.org This is attributed to the high electronegativity of fluorine, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. However, in the case of substituted N-methylpyridinium ions reacting with piperidine (B6355638) in methanol, a different reactivity order is observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govnih.govresearchgate.net This suggests that the traditional element effect, where the rate-determining step is the initial nucleophilic addition, is not the sole determinant of reactivity in this system. nih.gov

The position of the iodo group at the 3-position is also critical. For effective resonance stabilization of the negative charge in the Meisenheimer intermediate, the electron-withdrawing group is typically required to be at the ortho or para position relative to the leaving group. chemistrysteps.com In 3-iodo-1-methylpyridinium iodide, the iodo group is at a meta-position to some ring carbons, which can influence the regioselectivity and rate of nucleophilic attack.

Kinetic studies on the reactions of substituted N-methylpyridinium substrates with nucleophiles like piperidine have revealed a mechanism that is more complex than a simple two-step addition-elimination process. The reactions are often second-order with respect to the nucleophile, indicating that a second molecule of the nucleophile is involved in the rate-determining step. nih.govnih.govresearchgate.net

The proposed mechanism involves the initial formation of an addition intermediate between the pyridinium substrate and the nucleophile. This is followed by a rate-determining hydrogen-bond formation between a second molecule of the nucleophile (acting as a base) and the N-H proton of the initially added nucleophile. nih.govnih.gov This step facilitates the deprotonation of the intermediate. Computational studies suggest that for leaving groups like chloride, bromide, and iodide, the deprotonation is likely barrier-free and occurs simultaneously with the loss of the leaving group in an E2-like manner. rsc.orgnih.govresearchgate.net For poorer leaving groups, a subsequent, rapid loss of the leaving group (E1cB-like) is proposed. rsc.orgnih.govresearchgate.net

The table below summarizes the reactivity order observed in the SNAr reactions of various 2-substituted N-methylpyridinium ions with piperidine in methanol, highlighting the relative position of the iodo-substituted compound.

| Substituent (L) at position 2 | Relative Reactivity Order |

| 2-Cyano | Most Reactive |

| 4-Cyano | Highly Reactive |

| 2-Fluoro | Moderately Reactive |

| 2-Chloro | Moderately Reactive |

| 2-Bromo | Moderately Reactive |

| 2-Iodo | Moderately Reactive |

| Data sourced from studies on SNAr reactions of N-methylpyridinium compounds. nih.govnih.govresearchgate.net |

Role as an Electrophilic Species in Organic Transformations

Beyond direct substitution on the pyridinium ring, 3-Iodo-1-methylpyridinium iodide can act as an electrophilic species, activating other molecules for subsequent reactions.

Analogous compounds, such as 2-chloro-1-methylpyridinium (B1202621) iodide (the Mukaiyama reagent), are well-known for their ability to activate carboxylic acids. tcichemicals.comhighfine.comepa.gov This activation proceeds through the nucleophilic attack of the carboxylate on the pyridinium ring, leading to the formation of a highly reactive pyridinium ester. This intermediate is then readily susceptible to attack by other nucleophiles, such as alcohols or amines, to form esters or amides, respectively. epa.gov While direct evidence for 3-iodo-1-methylpyridinium iodide in this specific role is less documented in the provided search results, its structural similarity to the Mukaiyama reagent suggests a potential for similar electrophilic activation capabilities.

The electrophilic nature of pyridinium salts is harnessed in various condensation and coupling reactions. For instance, the Mukaiyama reagent is widely used in peptide synthesis, where it facilitates the formation of amide bonds with minimal racemization. tcichemicals.comnih.gov The reaction involves the activation of a carboxylic acid, followed by coupling with an amine. The general principle of activating a species to facilitate a condensation or coupling reaction is a key aspect of the reactivity of such pyridinium iodides. Iodine and its compounds can also catalyze condensation reactions, such as the synthesis of quinolines from anilines and vinyl ethers, by acting as a Lewis acid and an oxidant. mdpi.com

Radical Chemistry and Single-Electron Transfer (SET) Processes

The iodine atom in 3-Iodo-1-methylpyridinium iodide can also participate in radical reactions and single-electron transfer (SET) processes.

Hypervalent iodine(III) reagents are known to be precursors for various radicals. nih.govacs.org One-electron reduction of these reagents can initiate radical chemistry. acs.org While 3-iodo-1-methylpyridinium iodide is an iodine(I) compound, the carbon-iodine bond can be susceptible to homolytic cleavage under certain conditions, such as photolysis or in the presence of radical initiators, to generate a pyridinyl radical and an iodine radical.

Furthermore, the pyridinium moiety itself can be involved in SET processes. The electron-deficient nature of the pyridinium ring makes it a potential acceptor of an electron to form a pyridinyl radical. Such SET processes are fundamental in certain types of nucleophilic aromatic substitution, known as SRN1 (substitution, radical-nucleophilic, unimolecular), although this is a distinct mechanism from the more common SNAr pathway. dalalinstitute.com Studies on the electrocatalytic reactivity of nickel complexes with alkyl iodides have shown that single-electron activation of the carbon-iodine bond can occur, leading to the formation of radicals. nih.gov This highlights the general propensity of organoiodides to undergo SET processes.

Applications in Synthetic Organic Chemistry and Catalysis

Reagents for C-X Bond Formation (where X = C, N, O, S)

While pyridinium (B92312) salts, in general, have been investigated as activating agents for carboxylic acids to facilitate the formation of esters and amides, specific and detailed research findings on the application of 3-Iodo-1-methylpyridinium iodide for these transformations are not extensively documented in publicly available literature. The foundational principle behind such applications often involves the activation of a carboxylic acid to form a highly reactive acylpyridinium intermediate, which is then susceptible to nucleophilic attack by an alcohol or an amine.

The intramolecular version of esterification and amidation leads to the formation of cyclic esters (lactones) and cyclic amides (lactams), which are prevalent motifs in many natural products and pharmaceuticals. The formation of these rings can be a challenging synthetic step. While iodolactonization is a powerful and widely used method for lactone synthesis, it typically involves the reaction of an unsaturated carboxylic acid with a source of electrophilic iodine. The direct application of 3-Iodo-1-methylpyridinium iodide as a reagent to mediate the cyclization of hydroxy- or amino-carboxylic acids into lactones and lactams has not been specifically reported in the surveyed literature.

Site-Selective C-H Functionalization of Pyridine (B92270) and Related Heterocycles

The direct functionalization of C-H bonds in pyridine and its derivatives is a highly sought-after transformation in organic synthesis, as it offers a more atom- and step-economical approach to substituted heterocycles. However, controlling the regioselectivity of these reactions is a significant challenge due to the inherent electronic properties of the pyridine ring.

The Minisci reaction, which involves the addition of a radical to an electron-deficient N-heterocycle, is a powerful tool for C-H alkylation. In the case of pyridine, this reaction typically yields a mixture of C2 and C4 substituted products, with a preference for the C2 position. N-functionalization of the pyridine ring to form a pyridinium salt can alter this regioselectivity. While the general principle of using N-substituted pyridinium salts to direct the regiochemical outcome of Minisci-type reactions is known, specific studies detailing the influence of the 3-iodo-1-methylpyridinium moiety on the regioselectivity of radical attack are not extensively described. The electronic and steric effects of the iodo and methyl groups would be expected to play a role in directing incoming radicals, but detailed experimental data on this specific substrate is lacking.

N-functionalized pyridinium salts have gained attention as precursors for generating radicals. nih.govbohrium.com This approach often involves a single-electron reduction of the pyridinium salt to generate a pyridinyl radical, which can then participate in various chemical transformations. The specific utility of 3-Iodo-1-methylpyridinium iodide as a precursor for generating radicals for subsequent C-H functionalization reactions is an area that requires further investigation to be fully understood.

Halogen-Bonding Catalysis

One of the most promising and well-documented applications of 3-Iodo-1-methylpyridinium iodide is in the field of halogen-bonding catalysis. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. The iodine atom in 3-Iodo-1-methylpyridinium iodide is a particularly strong halogen-bond donor due to the electron-withdrawing nature of the positively charged pyridinium ring, which enhances the electrophilicity of the σ-hole on the iodine atom.

This strong halogen-bonding ability has been harnessed in catalysis. For instance, N-alkyl-3-iodopyridinium salts have been shown to act as potent anion receptors and have been employed as catalysts in reactions that involve halide abstraction. The catalytic activity of these compounds stems from their ability to stabilize anionic transition states or to activate substrates through halogen bonding.

While the general catalytic potential of this class of compounds is recognized, specific examples with detailed reaction data for 3-Iodo-1-methylpyridinium iodide are still emerging in the scientific literature. The table below illustrates a hypothetical application in a Michael addition reaction, a type of reaction where halogen-bond catalysis has shown promise.

Table 1: Hypothetical Catalytic Performance of 3-Iodo-1-methylpyridinium Iodide in a Michael Addition Reaction

| Entry | Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Solvent | Time (h) | Yield (%) |

| 1 | 10 | Chalcone | Diethyl malonate | CH2Cl2 | 24 | 85 |

| 2 | 5 | Chalcone | Diethyl malonate | CH2Cl2 | 24 | 78 |

| 3 | 10 | Chalcone | Acetylacetone | Toluene | 24 | 82 |

This table is illustrative and based on the potential application of 3-Iodo-1-methylpyridinium iodide in halogen-bonding catalysis, as specific experimental data for this exact reaction was not found in the reviewed literature.

The continued exploration of 3-Iodo-1-methylpyridinium iodide and related compounds is expected to uncover new catalytic activities and further solidify the role of halogen bonding as a powerful tool in modern synthetic chemistry.

Design and Synthesis of Iodopyridinium-Based Halogen Bond Donors

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. The design of effective halogen bond donors often involves attaching the halogen to an electron-withdrawing group to enhance its electrophilicity. The N-methylpyridinium cation serves this purpose effectively.

The synthesis of N-methylated halogenopyridinium iodides is typically straightforward. For instance, the reaction of a 3-halogenated pyridine with methyl iodide results in the corresponding N-methylated pyridinium iodide salt. acs.org Structural studies of these salts provide insight into their potential as halogen bond donors. In the solid state, N-methylated iodo- and bromopyridinium cations consistently form halogen bonds with iodide anions, with interaction distances shorter than the sum of their van der Waals radii. nih.govmedchemsource.com In contrast, chloropyridinium analogues often form weaker or no halogen bonds. nih.govmedchemsource.com This trend highlights the superiority of iodine as a halogen bond donor in this class of compounds.

The strength of the halogen bond is influenced by the position of the halogen on the pyridine ring and the nature of the N-substituent. A structural analysis of N-ethyl-3-halopyridinium iodides compared to their N-methyl counterparts revealed that N-ethylated cations form slightly shorter and, therefore, stronger C–X⋯I⁻ halogen bonds.

| Compound | Halogen Bond | Bond Length (Å) | Sum of vdW Radii (Å) | Normalized Contact |

|---|---|---|---|---|

| N-methyl-3-bromopyridinium iodide | C–Br⋯I⁻ | 3.468 | 3.80 | 0.913 |

| N-ethyl-3-bromopyridinium iodide | C–Br⋯I⁻ | 3.435 | 3.80 | 0.904 |

| N-methyl-3-iodopyridinium iodide | C–I⋯I⁻ | 3.567 | 3.96 | 0.901 |

| N-ethyl-3-iodopyridinium iodide | C–I⋯I⁻ | 3.504 | 3.96 | 0.885 |

Catalytic Applications in Cascade and Cycloaddition Reactions (e.g., Aza-Diels-Alder)

The ability of iodopyridinium salts to act as strong halogen bond donors makes them attractive candidates for organocatalysis. By activating substrates through halogen bonding, they can facilitate a variety of chemical transformations.

A notable example is the use of a related iodopyridinium catalyst, 3-fluoro-2-iodo-1-methylpyridinium triflate, in a one-pot cascade reaction to synthesize 2,3-dihydropyridinones. This transformation involves an aza-Diels-Alder reaction, a type of [4+2] cycloaddition. The iodopyridinium catalyst is believed to form a strong halogen bond with the imine intermediate. This interaction activates the imine for the subsequent cycloaddition, accelerating the reaction. This catalytic system successfully produced a range of 2,3-dihydropyridinone products bearing aryl, heteroaryl, and alkyl substituents in good yields. Mechanistic studies indicated that the strong halogen-bonding interaction was crucial for the catalytic activity.

Computational Insights into Halogen Bonding Interactions and Catalytic Mechanisms

Computational chemistry provides powerful tools for understanding the nature of halogen bonding and predicting the efficacy of catalysts like 3-iodo-1-methylpyridinium iodide. chemrxiv.org Density Functional Theory (DFT) is commonly used to study the electrostatic potential on the surface of these molecules. nih.gov

These calculations reveal a region of positive electrostatic potential, known as a σ-hole, on the iodine atom opposite the C–I covalent bond. wikipedia.org The magnitude of this positive potential correlates with the strength of the halogen bond the molecule can form. DFT studies have shown that both N-methylation and protonation of halogenopyridines significantly increase the positive electrostatic potential of the σ-hole on the halogen atom. nih.gov This confirms that the cationic nature of the pyridinium ring is key to its function as a potent halogen bond donor.

Furthermore, computational models can elucidate catalytic mechanisms. For halogen bond-catalyzed reactions, calculations can determine the Gibbs free energy barriers for different steps in the reaction pathway. Such studies have shown a linear relationship between the strength of the halogen bond and the reduction in the energy barrier for the reaction, providing a quantitative understanding of how these catalysts operate.

Precursors for Advanced Materials Science

The structural and electronic characteristics of 3-iodo-1-methylpyridinium iodide make it a valuable building block for the creation of advanced materials with tailored properties.

Building Blocks for Supramolecular Assemblies

In the solid state, 3-iodo-1-methylpyridinium iodide and its derivatives can self-assemble into ordered supramolecular structures. The primary driving force for this assembly is the strong and directional C–I⋯I⁻ halogen bond between the iodine atom on the pyridinium cation and the iodide counter-anion. These interactions, often supported by weaker C–H⋯I⁻ hydrogen bonds, can connect the molecular components into extended architectures, such as one-dimensional chains. The predictability of these interactions allows for the rational design of crystal structures, a key principle of crystal engineering.

Organic–Inorganic Hybrid Materials (e.g., Iodoantimonates, Iodobismuthates) for Optoelectronic Applications

3-Iodo-1-methylpyridinium iodide serves as a cationic component in the synthesis of organic-inorganic hybrid materials. thermofisher.comnih.gov Specifically, the 1-methylpyridinium cation has been used to prepare supramolecular iodoantimonate(III) and iodobismuthate(III) complexes. nih.gov These materials are of interest for optoelectronic applications, such as in solar cells and photodetectors, as alternatives to lead-based perovskites. nih.gov

The 1-methylpyridinium cation templates the formation of one-dimensional polymeric iodoantimonate(III) chains. In other examples, supramolecular hybrids with the general formula Cat₃{M₂I₉} (where Cat = 1-methylpyridinium and M = Sb(III) or Bi(III)) have been synthesized. In these structures, diiodine (I₂) units are "trapped" within the crystal lattice, forming halogen bonds with the iodometalate anions and acting as linkers, which can increase the dimensionality of the framework. nih.gov This higher dimensionality is often desirable for enhancing photovoltaic properties. nih.gov These hybrid materials exhibit interesting optical properties, with optical band gaps in a range suitable for semiconductor applications. nih.gov

| Compound Formula | Metal Center | Optical Band Gap (eV) |

|---|---|---|

| (C₆H₈N)₃{Sb₂I₉} | Antimony (Sb) | 1.64 |

| (C₆H₈N)₃{Bi₂I₉} | Bismuth (Bi) | 1.49 |

Reagents in Bioconjugation and Bioorthogonal Chemistry (as building blocks/tags)

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions typically involve pairs of mutually reactive functional groups that are abiotic. This field has enabled the study of biomolecules in their natural environment through chemical tagging and labeling.

While direct applications of 3-iodo-1-methylpyridinium iodide in bioorthogonal chemistry are not yet widely reported, its chemical relatives, pyridinium-based compounds, are emerging as versatile tools in this area. For example, 3-oxidopyridinium ions have been identified as effective bioorthogonal dipoles that readily react with strained cyclooctynes, a common bioorthogonal reaction partner, via a [3+2] cycloaddition. This demonstrates the potential of the pyridinium scaffold to participate in bioorthogonal ligations.

The 3-iodo-1-methylpyridinium moiety could be incorporated as a building block into larger molecules designed for bioconjugation. A potential strategy involves creating a bifunctional reagent where the iodopyridinium unit serves as a unique chemical tag, while another part of the molecule contains a reactive group (e.g., an NHS ester, alkyne, or azide) for covalent attachment to a biomolecule like a protein. The iodopyridinium tag could then be detected or used in a subsequent, specific chemical transformation. The unique properties of the iodine atom, such as its potential for halogen bonding or its utility in cross-coupling reactions, could be exploited for novel, selective labeling or capture strategies within a biological context.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Iodo-1-methylpyridinium iodide |

| Methyl iodide |

| N-methyl-3-bromopyridinium iodide |

| N-ethyl-3-bromopyridinium iodide |

| N-ethyl-3-iodopyridinium iodide |

| 3-fluoro-2-iodo-1-methylpyridinium triflate |

| 2,3-dihydropyridinone |

| Diiodine |

| 3-oxidopyridinium ion |

| Cyclooctyne |

| NHS ester |

| Alkyne |

| Azide |

Theoretical and Computational Chemistry Investigations of 3-Iodo-1-methylpyridinium Iodide

While specific, in-depth theoretical and computational studies focused exclusively on 3-Iodo-1-methylpyridinium iodide are not extensively available in publicly accessible literature, we can infer its probable behavior and characteristics based on computational studies of related pyridinium salts and iodine-containing compounds. This report outlines the methodologies and expected findings from such investigations.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provide powerful tools to understand the molecular properties and behavior of compounds like 3-Iodo-1-methylpyridinium iodide at an atomic level. These methods complement experimental data by offering insights into electronic structure, reactivity, and dynamics that can be difficult to observe directly.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting a wide range of molecular properties. For the 3-Iodo-1-methylpyridinium cation, DFT calculations would typically be performed using a basis set suitable for heavy atoms like iodine, and may incorporate relativistic effects for higher accuracy. rsc.org

DFT calculations can elucidate the electronic makeup of the 3-Iodo-1-methylpyridinium cation. Key parameters derived from these calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. For pyridinium (B92312) salts, the electronic properties, and thus the HOMO-LUMO gap, are influenced by the nature and position of substituents on the pyridine (B92270) ring. rsc.org

Molecular Orbitals: The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In the 3-Iodo-1-methylpyridinium cation, the HOMO is expected to have significant contributions from the iodide anion and the iodine atom on the ring, while the LUMO would be primarily localized on the electron-deficient pyridinium ring.

Table 1: Predicted Electronic Properties of 3-Iodo-1-methylpyridinium Cation from DFT Calculations

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Relatively high due to the presence of the iodine substituent and the overall positive charge. | Influences the molecule's ability to donate electrons (act as a reducing agent). |

| LUMO Energy | Relatively low, characteristic of the electron-deficient pyridinium ring. | Influences the molecule's ability to accept electrons (act as an oxidizing agent). |

| HOMO-LUMO Energy Gap (ΔE) | Moderate; the specific value would depend on the computational level but indicates potential for charge-transfer interactions. | Determines electronic transitions, optical properties, and overall reactivity. |

| Mulliken Atomic Charges | Positive charge localized on the nitrogen and delocalized across the ring; iodine atom will carry a partial charge. | Indicates the electrostatic potential and sites prone to nucleophilic attack. |

| Dipole Moment | A significant dipole moment is expected due to the separation of the cationic ring and the iodide anion. | Affects solubility in polar solvents and intermolecular interactions. |

DFT is a powerful tool for predicting how and where a molecule will react. By mapping the molecular electrostatic potential (MEP), one can visualize the electron density distribution and predict sites for chemical attack.

Molecular Electrostatic Potential (MEP): For the 3-Iodo-1-methylpyridinium cation, the MEP surface would show a region of high positive potential (electrophilic) around the pyridinium ring, particularly on the hydrogen atoms and the carbon atoms adjacent to the nitrogen. The iodine substituent would introduce a region of varying potential, capable of participating in halogen bonding.

Fukui Functions: These functions can be calculated to provide a more quantitative measure of reactivity at specific atomic sites, distinguishing between susceptibility to nucleophilic, electrophilic, or radical attack.

While the pyridinium ring itself is rigid, conformational analysis for 3-Iodo-1-methylpyridinium iodide would focus on the orientation of the methyl group and the interaction with the iodide counter-ion. DFT calculations can map the potential energy surface as a function of key dihedral angles, identifying the most stable (lowest energy) conformations and the energy barriers to rotation. This is particularly relevant in the solid state, where packing forces are significant. nih.gov

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the dynamic behavior of the system.

MD simulations of 3-Iodo-1-methylpyridinium iodide in a solvent (like water or an organic solvent) would reveal important information about its behavior in solution. nih.gov

Solvation Structure: Simulations can determine how solvent molecules arrange around the cation and anion, and calculate the radial distribution functions to show the probable distances between ions and solvent molecules.

Ion Pairing: A key aspect to investigate would be the extent of ion pairing between the 3-Iodo-1-methylpyridinium cation and the iodide anion in solution. The potential of mean force (PMF) can be calculated to understand the free energy landscape of ion association and dissociation.

Transport Properties: From the simulation trajectories, dynamic properties such as diffusion coefficients and ionic conductivity can be calculated, which are crucial for applications like electrolytes. youtube.com

Table 2: Parameters from a Hypothetical Molecular Dynamics Simulation

| Parameter | Information Gained | Relevance |

| Radial Distribution Function (g(r)) | Describes the probability of finding an ion or solvent molecule at a certain distance from the central ion. | Reveals the structure of the solvation shell and the presence of contact or solvent-separated ion pairs. nih.gov |

| Coordination Number | The average number of nearest neighbors (solvent molecules or counter-ions) around a central ion. | Quantifies the immediate chemical environment of the ions in solution. |

| Diffusion Coefficient (D) | Measures the rate at which ions move through the solvent due to random thermal motion. | Essential for understanding mass transport and predicting the material's performance as an electrolyte. |

| Potential of Mean Force (PMF) | The free energy profile as a function of the distance between the cation and anion. | Determines the stability of ion pairs and the energy barrier for their dissociation. |

Pyridinium salts are known to participate in host-guest chemistry, often acting as guests that bind within the cavities of macrocyclic hosts like cyclodextrins or cucurbiturils. MD simulations are invaluable for studying these interactions.

Binding Affinity: Simulations can be used to calculate the free energy of binding between the 3-Iodo-1-methylpyridinium cation and a potential host molecule.

Binding Mode: MD trajectories can reveal the specific orientation and interactions (e.g., hydrogen bonds, van der Waals forces, halogen bonds) that stabilize the host-guest complex. The iodine substituent could play a significant role in directing the binding orientation through halogen bonding.

While specific computational studies on 3-Iodo-1-methylpyridinium iodide are scarce, the established methodologies of DFT and MD simulations provide a clear framework for its theoretical investigation. Such studies, by analogy with other substituted pyridinium salts, would offer deep insights into its electronic properties, reactivity, and dynamic behavior in various environments. nih.govacs.org

of 3-Iodo-1-methylpyridinium iodide

Theoretical and computational chemistry provide powerful tools for understanding the structure, reactivity, and properties of molecules like 3-Iodo-1-methylpyridinium iodide at an atomic level. These methods allow for the exploration of chemical phenomena that can be difficult to observe experimentally.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of N-alkylpyridinium salts involves the reaction of a pyridine (B92270) with an alkyl halide, a method that is foundational but offers room for improvement in terms of sustainability and efficiency. ucla.edunih.gov Future research will likely focus on green chemistry principles to refine the production of 3-Iodo-1-methylpyridinium iodide.

Emerging sustainable methodologies that could be applied include:

Mechanochemical Synthesis: Techniques such as liquid-assisted grinding (LAG) have proven effective for the clean and rapid synthesis of other quaternary pyridinium (B92312) salts. srce.hr This solvent-free or minimal-solvent approach reduces waste and energy consumption, representing a promising green alternative for the synthesis of 3-Iodo-1-methylpyridinium iodide. srce.hrresearchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation is a recognized green chemistry tool that dramatically reduces reaction times and can improve yields compared to conventional heating methods. nih.govmonash.edumdpi.com This technique has been successfully used for preparing a variety of pyridinium and imidazolium (B1220033) salts, suggesting its high potential for optimizing the synthesis of 3-Iodo-1-methylpyridinium iodide. unl.ptmdpi.comnih.gov

These modern synthetic strategies align with the broader goals of green chemistry by minimizing hazardous waste, improving atom economy, and enhancing energy efficiency.

Exploration of Novel Catalytic Systems Based on Iodopyridinium Scaffolds

The presence of an iodine atom on the pyridinium ring is the most significant feature of 3-Iodo-1-methylpyridinium iodide, positioning it as a powerful halogen-bond (XB) donor for organocatalysis. acs.org Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophile. nih.govmdpi.com This interaction is increasingly exploited in catalysis.

Future opportunities in this area include:

Halogen-Bonding Catalysis: Research has demonstrated that iodopyridinium salts can effectively catalyze complex reactions, such as the aza-Diels-Alder reaction, by forming strong halogen bonds with reaction intermediates. nih.govacs.orgresearchgate.net The 3-iodo-1-methylpyridinium scaffold is an ideal candidate for designing new catalysts that rely on this activation mode.

Balancing Catalytic Activity and Stability: A key challenge in XB catalysis is maintaining the stability of the catalyst. Mechanistic studies on related iodopyridinium catalysts have shown that the strong interaction with the substrate can dynamically protect the otherwise vulnerable Carbon-Iodine bond, a principle that could be further explored and optimized. nih.govacs.org

Computational Design: Theoretical and computational studies are crucial for understanding and predicting the strength and nature of halogen bonds. nih.govacs.orgresearchgate.net Future work should involve computational screening to design more potent and selective catalysts based on the 3-iodopyridinium framework for a wider range of organic transformations.

Integration into Continuous Flow Chemistry for Enhanced Process Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved scalability. ucla.edu The synthesis of pyridinium salts has been shown to benefit greatly from this technology.

Key research directions are:

Accelerated Synthesis: Flow reactors, especially when combined with superheated conditions or microwave assistance, can reduce reaction times for pyridinium salt synthesis from hours to mere minutes. acs.org

Process Optimization: Advanced algorithms, such as Bayesian optimization, can be integrated with flow systems to rapidly identify the optimal reaction conditions for yield and production rate, creating a highly efficient and automated synthesis platform. ucla.edunih.govscite.ai

Applying these continuous flow principles to the production and use of 3-Iodo-1-methylpyridinium iodide could lead to significant gains in manufacturing efficiency and scalability.

Design of Next-Generation Pyridinium-Based Materials for Functional Applications

Pyridinium salts are versatile building blocks for a wide array of functional materials, most notably ionic liquids (ILs) and ionic liquid crystals (ILCs). unl.pttandfonline.comrsc.org The unique properties of 3-Iodo-1-methylpyridinium iodide make it an attractive candidate for the design of next-generation materials.

Emerging opportunities include:

Task-Specific Ionic Liquids: As organic salts with low melting points, ILs are considered "designer solvents" and advanced materials. unl.pttandfonline.com The properties of pyridinium-based ILs can be finely tuned by modifying the cation and anion. frontiersin.org The 3-iodo-1-methylpyridinium cation could be paired with various anions to create ILs with specific properties for applications in catalysis, separations, or electrochemistry. researchgate.net

Ionic Liquid Crystals (ILCs): Pyridinium salts with long alkyl chains can exhibit liquid crystalline phases. unl.pttandfonline.com The structure of the 3-iodopyridinium cation could be modified to promote self-assembly into highly ordered mesophases, which are relevant for developing new conductive or optical materials. tandfonline.com

Poly(ionic liquids) (PILs): The quaternization of poly(4-vinylpyridine) in continuous flow has been demonstrated as a route to functional polymers. ucla.edunih.gov Similarly, a vinyl-functionalized version of 3-Iodo-1-methylpyridinium iodide could be polymerized to create PILs. The presence of the heavy iodine atom in the polymer backbone could impart unique properties, such as high refractive index or X-ray opacity, useful for advanced optical or medical materials.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to the design of better catalysts and processes. For transformations involving 3-Iodo-1-methylpyridinium iodide, particularly in its role as a catalyst, detailed mechanistic investigations are crucial.

Future research should focus on:

Elucidating Catalytic Cycles: While the role of halogen bonding is established, the full catalytic cycle for reactions involving iodopyridinium salts requires further study. Combining experimental kinetics, spectroscopic analysis (NMR, HRMS), and isotopic labeling can provide a detailed picture of the reaction pathway. nih.govdntb.gov.ua

Computational Modeling: High-level computational methods like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for probing noncovalent interactions. nih.govmdpi.com These methods can be used to model the transition states of catalyzed reactions, quantify the strength of the halogen bond between the catalyst and substrate, and explain the origins of selectivity. acs.orgacs.org

Structure-Reactivity Relationships: A systematic study of how modifications to the pyridinium scaffold (e.g., changing the position of the iodo-substituent or adding other functional groups) affect catalytic activity would provide invaluable data for designing more effective catalysts. acs.org

Application in Targeted Chemical Biology Probes and Advanced Imaging Techniques

Pyridinium salts are present in many bioactive molecules and have been explored for various biomedical applications, including as antimicrobial and anticancer agents. rsc.orgresearchgate.netmdpi.comresearchgate.net The unique structure of 3-Iodo-1-methylpyridinium iodide offers intriguing possibilities for its use in chemical biology and medical imaging.

Promising areas for future development include:

Advanced Imaging Agents: The iodine atom is a heavy element that provides high contrast in X-ray imaging. By functionalizing the 3-Iodo-1-methylpyridinium iodide scaffold with targeting moieties (e.g., peptides or antibodies), it could be developed into a targeted X-ray contrast agent for visualizing specific tissues or disease states.

Fluorescent Probes: Many pyridinium derivatives exhibit intrinsic fluorescence. researchgate.net Further chemical modification could lead to the development of "turn-on" fluorescent probes that light up in the presence of a specific biological analyte, enabling applications in cellular imaging and diagnostics.

Theranostic Platforms: The concept of theranostics combines therapy and diagnostics into a single agent. The 3-Iodo-1-methylpyridinium iodide scaffold could serve as a platform for creating theranostic agents, where the iodine atom provides imaging capabilities and the pyridinium core is functionalized with a therapeutic payload for targeted drug delivery. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 3-Iodo-1-methylpyridinium iodide, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation of pyridine derivatives with methyl iodide. A standard method involves refluxing equimolar amounts of 3-iodopyridine and methyl iodide in methanol at 50°C for 2 hours . Variations in solvent polarity, temperature, and reaction time can alter yields. For example, aprotic solvents like acetonitrile may reduce side reactions compared to protic solvents. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity crystals.

Q. What spectroscopic and crystallographic methods are most reliable for characterizing 3-Iodo-1-methylpyridinium iodide?

- NMR Spectroscopy : H and C NMR can confirm methyl group attachment and pyridinium ring structure. The deshielding effect of the iodide counterion often shifts pyridinium proton signals downfield.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. The heavy iodine atom provides strong scattering, enabling precise determination of bond lengths and angles .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns consistent with the pyridinium-iodide structure.

Q. What are the key physicochemical properties of 3-Iodo-1-methylpyridinium iodide relevant to experimental design?

- Solubility : Highly soluble in polar solvents (e.g., water, methanol, DMSO) due to ionic character.

- Stability : Hygroscopic in nature; storage under anhydrous conditions is recommended. Thermal gravimetric analysis (TGA) shows decomposition above 200°C.

- Reactivity : The iodide ion can participate in halogen-bonding interactions, influencing crystallization behavior .

Advanced Research Questions

Q. How does the iodide ion in 3-Iodo-1-methylpyridinium iodide influence its reactivity in cross-coupling reactions?

The iodide substituent at the 3-position can act as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, the methylated pyridinium core may sterically hinder transmetalation steps. Methodological adjustments, such as using bulky ligands (e.g., SPhos) or elevated temperatures, can improve coupling efficiency. Comparative studies with non-methylated analogs (e.g., 3-iodopyridine) reveal reduced reactivity due to the cationic pyridinium structure .

Q. What challenges arise in resolving structural ambiguities of 3-Iodo-1-methylpyridinium iodide using X-ray crystallography?

- Polymorphism : The compound may crystallize in multiple forms depending on solvent polarity. SHELXD or SHELXE can help phase low-quality crystals, but twinning or disorder requires iterative refinement .

- Counterion Positioning : The iodide ion’s placement relative to the pyridinium ring (e.g., above the plane vs. lateral) affects electrostatic interactions and must be modeled carefully using charge-density analysis.

Q. How do synthetic conditions lead to contradictions in reported yields and purity of 3-Iodo-1-methylpyridinium iodide?

Discrepancies often stem from:

- Solvent Effects : Methanol may produce higher yields than ethanol due to better solubility of intermediates.

- Stoichiometry : Excess methyl iodide can lead to over-alkylation (e.g., dimethylation), requiring precise molar ratios .

- Purification Methods : Column chromatography vs. recrystallization may recover different polymorphic forms with varying purity.

Q. What mechanistic insights explain the compound’s role in ionic liquid or catalyst design?

The pyridinium cation’s planar structure and iodide’s polarizability make it suitable as:

- Ionic Liquid Solvent : High thermal stability and low vapor pressure enable use in green chemistry applications.

- Catalyst Support : The iodide ion can stabilize transition metals (e.g., Pd) in heterogeneous catalysis. Kinetic studies using DFT calculations suggest enhanced charge transfer at metal-pyridinium interfaces .

Methodological Recommendations

- Synthetic Optimization : Screen solvents (methanol, acetonitrile) and temperatures (40–60°C) to balance yield and purity.

- Analytical Cross-Validation : Combine XRD with I NMR to confirm iodide environment.

- Reactivity Screening : Test cross-coupling reactions under inert atmospheres to minimize oxidative side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.